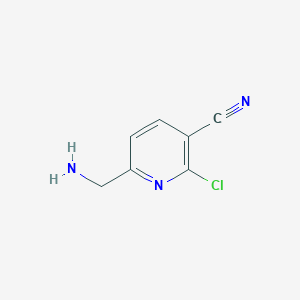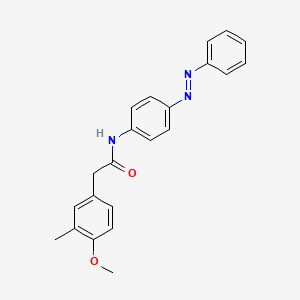
(E)-2-(4-methoxy-3-methylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(4-methoxy-3-methylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a complex structure with various functional groups, including methoxy, methyl, and phenyldiazenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-methoxy-3-methylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach might involve the following steps:
Formation of the acetamide backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under mild conditions.
Introduction of the methoxy and methyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using methoxy and methyl halides.
Formation of the phenyldiazenyl group: This step involves the diazotization of an aniline derivative followed by coupling with a phenol or aniline derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
(E)-2-(4-methoxy-3-methylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas, potentially converting the phenyldiazenyl group to an amine.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of dyes, pigments, and other materials.
作用机制
The mechanism of action of (E)-2-(4-methoxy-3-methylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The phenyldiazenyl group could play a role in binding to molecular targets, while the methoxy and methyl groups might influence the compound’s overall stability and solubility.
相似化合物的比较
Similar Compounds
- (E)-2-(4-methoxyphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide
- (E)-2-(4-methylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide
- (E)-2-(4-methoxy-3-methylphenyl)-N-(4-(phenyldiazenyl)phenyl)propionamide
Uniqueness
(E)-2-(4-methoxy-3-methylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide is unique due to the specific combination of functional groups, which can influence its reactivity, stability, and potential applications. The presence of both methoxy and methyl groups, along with the phenyldiazenyl moiety, distinguishes it from other similar compounds.
属性
CAS 编号 |
955831-08-0 |
|---|---|
分子式 |
C22H21N3O2 |
分子量 |
359.4 g/mol |
IUPAC 名称 |
2-(4-methoxy-3-methylphenyl)-N-(4-phenyldiazenylphenyl)acetamide |
InChI |
InChI=1S/C22H21N3O2/c1-16-14-17(8-13-21(16)27-2)15-22(26)23-18-9-11-20(12-10-18)25-24-19-6-4-3-5-7-19/h3-14H,15H2,1-2H3,(H,23,26) |
InChI 键 |
LGZMZAHRWNPWDA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


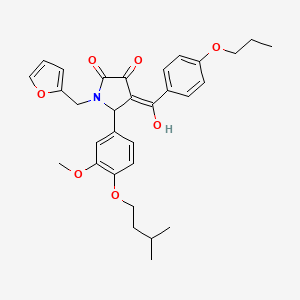
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B14142224.png)
![8-[(E)-2-phenylethenyl]-9H-purin-6-ylamine](/img/structure/B14142232.png)
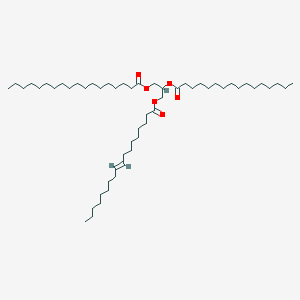
![Ethanone, 1-[4-(4-methylcyclohexyl)phenyl]-, trans-](/img/structure/B14142237.png)
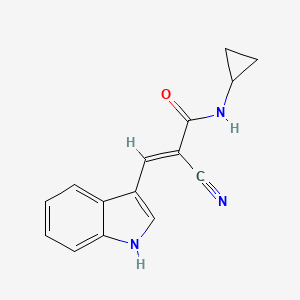
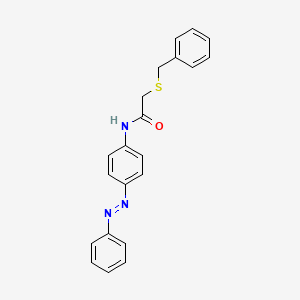
![[3-(Pyridin-4-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B14142263.png)

![N'-(bicyclo[4.1.0]heptane-7-carbonyl)-5-bromo-6-oxopyran-3-carbohydrazide](/img/structure/B14142284.png)
![8-{(2E)-2-[1-(2-bromoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-6-hydroxy-3-methyl-7-(1-phenylethyl)-3,7-dihydro-2H-purin-2-one](/img/structure/B14142285.png)


